![molecular formula C24H27NO4 B13387125 1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves multiple steps. One common synthetic route includes the reaction of indene derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s high affinity for sigma receptors makes it valuable in studying receptor-ligand interactions and signal transduction pathways.
Wirkmechanismus
The mechanism of action of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves its interaction with sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. The compound binds to these receptors with high affinity, influencing their activity and downstream signaling pathways . This interaction can lead to changes in cellular function and has potential therapeutic implications for conditions such as schizophrenia, depression, and neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate can be compared with other sigma receptor ligands, such as:
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine]: Similar in structure but without the maleate component.
L-687,384: Another sigma receptor ligand with a different chemical structure but similar receptor affinity.
BD-737: A sigma receptor ligand with distinct pharmacological properties.
Eigenschaften
Molekularformel |
C24H27NO4 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];but-2-enedioic acid |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
WAZQVIBRRAMDNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)

![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)

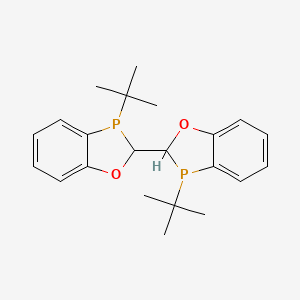
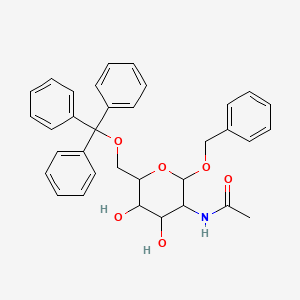
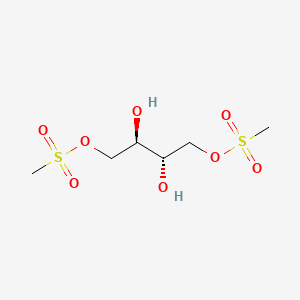
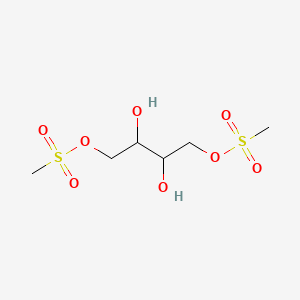
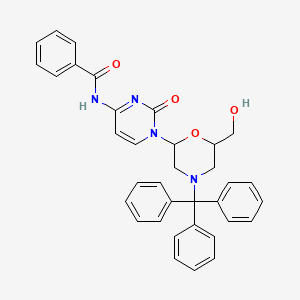
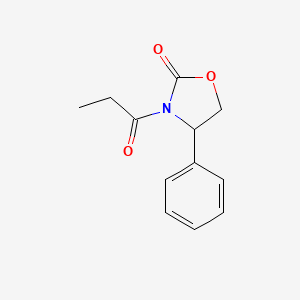
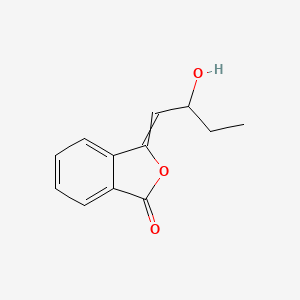
![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
